molecular formula C8H16O2 B056069 (2R)-2-(pentoxymethyl)oxirane CAS No. 121906-42-1

(2R)-2-(pentoxymethyl)oxirane

Cat. No. B056069
M. Wt: 144.21 g/mol
InChI Key: IQCASZIDTNHBIW-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of oxiranes often involves the reaction of a substrate with a peroxy acid . The rate-determining step in the synthesis of an oxirane like “(2R)-2-(pentoxymethyl)oxirane” is typically the formation of the peroxy acid .


Chemical Reactions Analysis

Oxiranes are known to be highly reactive and undergo a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . They can provide new routes to other heterocyclic ring systems and functional groups .

properties

IUPAC Name

(2R)-2-(pentoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-9-6-8-7-10-8/h8H,2-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCASZIDTNHBIW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(pentoxymethyl)oxirane

Synthesis routes and methods I

Procedure details

Amyl alcohol (132 g, 1.5 mole), 1.02 g (0.005 mole) of aluminum triisopropoxide and 2.64 g (0.015 mole) of p-phenolsulfonic acid were heated to 90° C. while stirring under a nitrogen gas atmosphere. To the reaction mixture, 92.5 g (1.0 mole) of epichlorohydrin was added dropwise over 1 hour, followed by stirring for 4 hours. It was found that the conversion ratio of the raw material epichlorohydrin was 100%, while the yield of the resulting halohydrin ether was 87%. To the reaction mixture, 300 mL of a 4N aqueous solution of sodium hydroxide was added and the resulting mixture was stirred at 60° C. for 6 hours. After cooling to room temperature, the water layer was removed and the residue was purified by distillation under reduced pressure, whereby 124 g of amyl glycidyl ether (1,2-epoxy-4-oxanonane) was obtained (total yield: 86%).
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
catalyst
Reaction Step One
Quantity
2.64 g
Type
catalyst
Reaction Step One
Quantity
92.5 g
Type
reactant
Reaction Step Two
[Compound]
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raw material
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reactant
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reactant
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[Compound]
Name
halohydrin ether
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0 (± 1) mol
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reactant
Reaction Step Five
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Name
aqueous solution
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Synthesis routes and methods II

Procedure details

n-Pentanol (88 g) and 6.82 g of zinc chloride were heated to 100° C. while stirring, followed by the dropwise addition of 138.8 g of epichlorohydrin over 1 hour. The reaction mixture was heated to 115° C. and reacted for 5 hours. After completion of the reaction, the reaction mixture was cooled to 50° C. While maintaining the temperature at 50° C., 92 g of a 48% aqueous solution of sodium hydroxide was added dropwise over 1 hour. After stirring for 3 hours, 150 mL of water was added to the reaction mixture to cause separation. The water layer thus formed was then removed and the residue was washed twice with 100 mL of water, whereby 163 g of crude pentyl glycidyl ether was obtained.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
6.82 g
Type
catalyst
Reaction Step One
Quantity
138.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
Reaction Step Three
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Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step Four

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